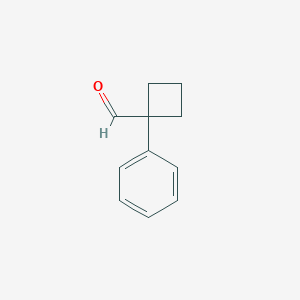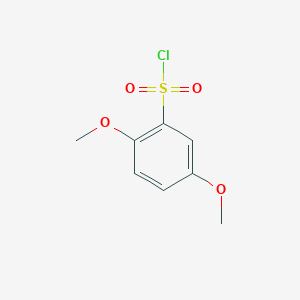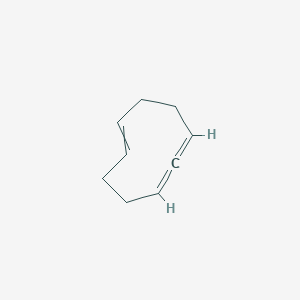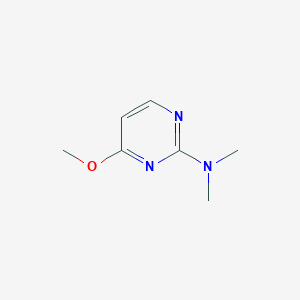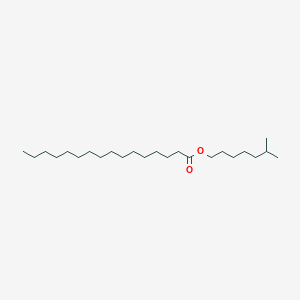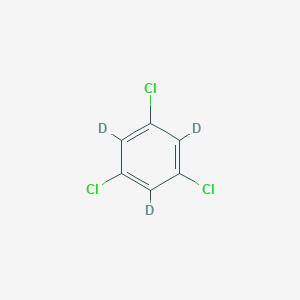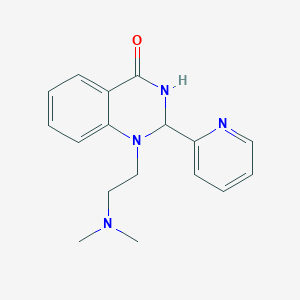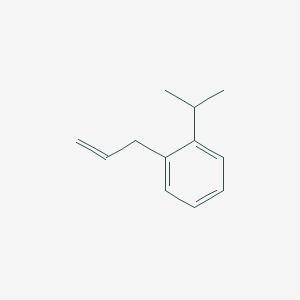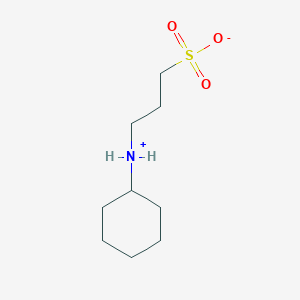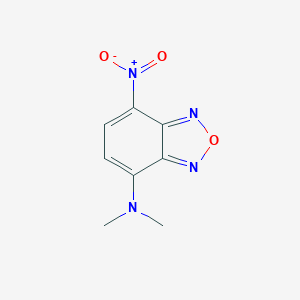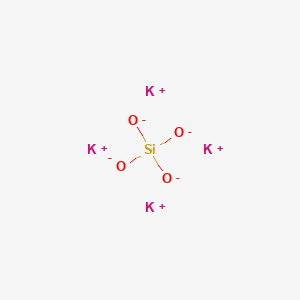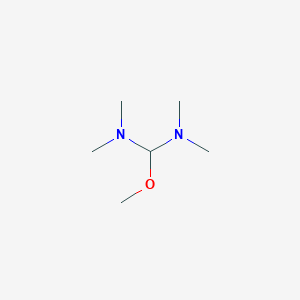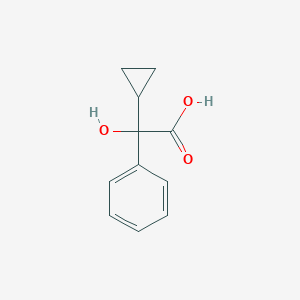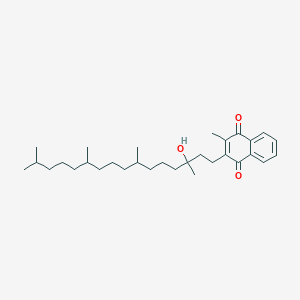
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- is a compound commonly known as vitamin E acetate. It is a fat-soluble vitamin that is essential for the proper functioning of the human body. Vitamin E acetate is commonly used as a dietary supplement and is also added to various food products. In recent years, vitamin E acetate has gained attention due to its potential use in scientific research applications.
作用機序
Vitamin E acetate works by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of various diseases. Vitamin E acetate neutralizes these free radicals, preventing them from causing damage to cells.
生化学的および生理学的効果
Vitamin E acetate has various biochemical and physiological effects on the body. It has been found to improve immune function, reduce inflammation, and protect against oxidative stress. Vitamin E acetate has also been found to improve cardiovascular health and reduce the risk of heart disease.
実験室実験の利点と制限
Vitamin E acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of vitamin E acetate is that it is fat-soluble and may not be suitable for use in water-based experiments.
将来の方向性
There are several future directions for the use of vitamin E acetate in scientific research. One area of research is the potential use of vitamin E acetate in the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of research is the development of new formulations of vitamin E acetate that can be used in water-based experiments.
Conclusion:
In conclusion, vitamin E acetate is a compound that has gained attention in recent years due to its potential use in scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, and can improve immune function and cardiovascular health. While there are limitations to its use in lab experiments, there are several future directions for research on this compound.
合成法
Vitamin E acetate can be synthesized through various methods. One of the most commonly used methods is the condensation of 2,3,4-trimethyl-6-hydroxy-5-acetone with 1,4-naphthoquinone in the presence of a catalyst. The resulting product is then esterified with acetic anhydride to obtain vitamin E acetate.
科学的研究の応用
Vitamin E acetate has been extensively studied for its potential use in scientific research applications. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Vitamin E acetate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
特性
CAS番号 |
1181-23-3 |
|---|---|
製品名 |
1,4-Naphthalenedione, 2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methyl- |
分子式 |
C31H48O3 |
分子量 |
468.7 g/mol |
IUPAC名 |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-18,22-24,34H,9-16,19-21H2,1-6H3 |
InChIキー |
ZYZWUEIPVNFQQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O |
同義語 |
gamma-hydroxyvitamin K hydroxyvitamin K |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



